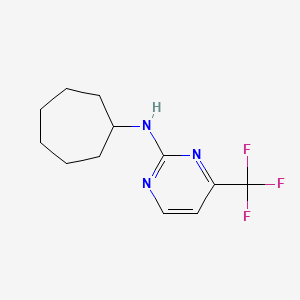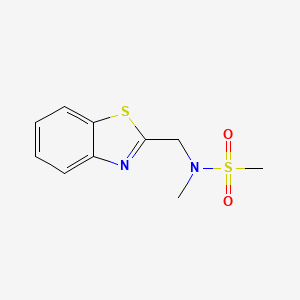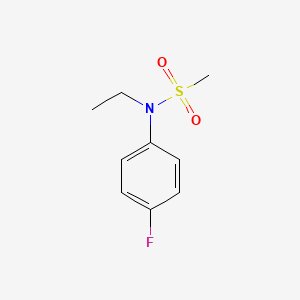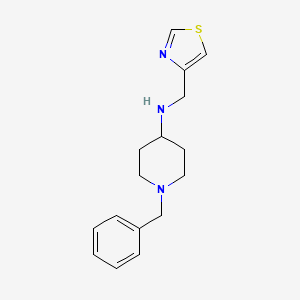
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine (CTP) is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTP belongs to the pyrimidine class of compounds and has a molecular weight of 297.36 g/mol.
作用機序
The mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act on various cellular pathways to exert its therapeutic effects. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to modulate the activity of several enzymes and receptors, including the MAPK pathway, COX-2, and NMDA receptors.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects. In animal models, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has also been shown to have a neuroprotective effect and may be useful in treating neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its high potency and selectivity. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine. One potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of cancer. Further research is needed to determine the optimal dosage and administration route for N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in cancer patients. Another potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future studies should focus on the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in these disorders and its potential therapeutic effects. Additionally, research should be conducted to optimize the synthesis method of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to develop more efficient administration methods. Overall, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
In conclusion, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is straightforward, and it has been extensively studied for its efficacy in treating various diseases. Further research is needed to fully understand the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to optimize its therapeutic potential.
合成法
The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cycloheptylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been reported in several scientific journals, and the method has been optimized for large-scale production.
科学的研究の応用
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several research studies have demonstrated the efficacy of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in treating various diseases, including cancer, inflammation, and neurological disorders. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
特性
IUPAC Name |
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)10-7-8-16-11(18-10)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOZMPDBWGNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)


![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)